molecular formula C12H10INO2 B13662299 Ethyl 8-iodoisoquinoline-3-carboxylate

Ethyl 8-iodoisoquinoline-3-carboxylate

Cat. No.: B13662299
M. Wt: 327.12 g/mol
InChI Key: NIDGOSPRJWTGOU-UHFFFAOYSA-N
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Description

Ethyl 8-iodoisoquinoline-3-carboxylate is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. The presence of an iodine atom at the 8th position and an ethyl ester group at the 3rd position of the isoquinoline ring makes this compound unique. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-iodoisoquinoline-3-carboxylate typically involves the iodination of isoquinoline derivatives. One common method is the Friedländer synthesis, which involves the condensation of an aromatic o-aminoaldehyde or ketone with a carbonyl compound containing reactive α-methylene functionality . The iodination can be achieved using iodine or iodinating agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedländer synthesis followed by iodination. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and environmentally friendly solvents is often considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Ethyl 8-iodoisoquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

    Substitution: The iodine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or cyanides can be used for substitution reactions.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield quinoline-3-carboxylates, while substitution reactions can produce a wide range of functionalized isoquinoline derivatives .

Scientific Research Applications

Ethyl 8-iodoisoquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 8-iodoisoquinoline-3-carboxylate involves its interaction with specific molecular targets. The iodine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism .

Similar Compounds:

  • Ethyl 2-chloroquinoline-3-carboxylate
  • Ethyl 2-oxoquinoline-3-carboxylate
  • Ethyl 1H-indole-3-carboxylate

Comparison: this compound is unique due to the presence of the iodine atom at the 8th position, which imparts distinct chemical properties and reactivity. Compared to its analogs, it may exhibit different biological activities and synthetic utility .

Properties

Molecular Formula

C12H10INO2

Molecular Weight

327.12 g/mol

IUPAC Name

ethyl 8-iodoisoquinoline-3-carboxylate

InChI

InChI=1S/C12H10INO2/c1-2-16-12(15)11-6-8-4-3-5-10(13)9(8)7-14-11/h3-7H,2H2,1H3

InChI Key

NIDGOSPRJWTGOU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C2C(=C1)C=CC=C2I

Origin of Product

United States

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